5-Ethoxy-4-methoxy-2-(3-methylbut-1-en-1-yl)phenol
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Overview
Description
5-Ethoxy-4-methoxy-2-(3-methylbut-1-en-1-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of ethoxy and methoxy groups attached to a phenol ring, along with a 3-methylbut-1-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-4-methoxy-2-(3-methylbut-1-en-1-yl)phenol typically involves the alkylation of a phenol derivative. One common method includes the reaction of 4-methoxyphenol with 3-methylbut-1-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-4-methoxy-2-(3-methylbut-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
5-Ethoxy-4-methoxy-2-(3-methylbut-1-en-1-yl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties
Mechanism of Action
The mechanism of action of 5-Ethoxy-4-methoxy-2-(3-methylbut-1-en-1-yl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which may contribute to its biological activities. Additionally, the compound can modulate signaling pathways and enzyme activities, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Similar in structure but with a hydroxypropyl group instead of the ethoxy group.
1,1-Diethoxy-3-methyl-2-butene: Contains similar ethoxy and methylbutene groups but lacks the phenolic structure.
Succinic acid, 3-methylbut-2-en-1-yl 2-methoxy-5-methylphenyl ester: Shares the methoxy and methylbutene groups but has a different ester linkage.
Uniqueness
5-Ethoxy-4-methoxy-2-(3-methylbut-1-en-1-yl)phenol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both ethoxy and methoxy groups on the phenol ring, along with the 3-methylbut-1-en-1-yl substituent, makes it a versatile compound for various applications .
Properties
CAS No. |
93128-38-2 |
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Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
5-ethoxy-4-methoxy-2-(3-methylbut-1-enyl)phenol |
InChI |
InChI=1S/C14H20O3/c1-5-17-14-9-12(15)11(7-6-10(2)3)8-13(14)16-4/h6-10,15H,5H2,1-4H3 |
InChI Key |
TXKFHLOUMJTZQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)O)C=CC(C)C)OC |
Origin of Product |
United States |
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